molecular formula C20H21NO6 B11049728 5-(Ethoxycarbonyl)-4-(3-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazol-2-ium-2-olate

5-(Ethoxycarbonyl)-4-(3-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazol-2-ium-2-olate

Cat. No.: B11049728
M. Wt: 371.4 g/mol
InChI Key: BLOQVCGQDNNYAB-UHFFFAOYSA-N
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Description

5-(Ethoxycarbonyl)-4-(3-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazol-2-ium-2-olate is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethoxycarbonyl)-4-(3-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazol-2-ium-2-olate typically involves multi-step organic reactions. One common method includes the reaction of ethyl chloroformate with 3-methoxyphenyl and 4-methoxyphenyl derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(Ethoxycarbonyl)-4-(3-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazol-2-ium-2-olate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are possible, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(Ethoxycarbonyl)-4-(3-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazol-2-ium-2-olate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Ethoxycarbonyl)-4-(3-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazol-2-ium-2-olate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazol-2-ium-2-olate
  • 5-(Ethoxycarbonyl)-4-(3-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazole

Uniqueness

5-(Ethoxycarbonyl)-4-(3-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazol-2-ium-2-olate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C20H21NO6

Molecular Weight

371.4 g/mol

IUPAC Name

ethyl 4-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2-oxido-4,5-dihydro-1,2-oxazol-2-ium-5-carboxylate

InChI

InChI=1S/C20H21NO6/c1-4-26-20(22)19-17(14-6-5-7-16(12-14)25-3)18(21(23)27-19)13-8-10-15(24-2)11-9-13/h5-12,17,19H,4H2,1-3H3

InChI Key

BLOQVCGQDNNYAB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C(=[N+](O1)[O-])C2=CC=C(C=C2)OC)C3=CC(=CC=C3)OC

Origin of Product

United States

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